molecular formula C10H10N2O3 B2533961 2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid CAS No. 339335-11-4

2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B2533961
CAS No.: 339335-11-4
M. Wt: 206.201
InChI Key: WIALVETYYPLERK-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)12-5-3-2-4-7(12)11-10/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIALVETYYPLERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N2C=CC=CC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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